2-[2-(hydroxymethyl)phenyl]acetic Acid
Description
Contextualization within Substituted Phenylacetic Acids
Phenylacetic acid, a compound with a phenyl group attached to an acetic acid moiety, is the parent structure for a broad class of molecules known as substituted phenylacetic acids. wikipedia.orgatamanchemicals.com These compounds are characterized by the presence of one or more functional groups on the benzene (B151609) ring, which significantly influences their chemical and physical properties. atamanchemicals.com The nature and position of these substituents can alter the acidity of the carboxyl group, the molecule's reactivity, and its potential applications. kajay-remedies.com
In the case of 2-[2-(hydroxymethyl)phenyl]acetic acid, the key substituents are the acetic acid group (-CH₂COOH) and a hydroxymethyl group (-CH₂OH) at the ortho (1,2) positions. This specific arrangement distinguishes it from other isomers, such as 4-(hydroxymethyl)phenylacetic acid, and from other substituted phenylacetic acids like 2-hydroxyphenylacetic acid, which contains a phenolic hydroxyl group directly attached to the ring. scbt.comnih.gov The presence of the primary alcohol in the hydroxymethyl group provides a reactive site that is distinct from the carboxylic acid, offering opportunities for selective chemical transformations.
Significance as a Synthetic Intermediate
The dual functionality of this compound makes it a valuable building block in organic synthesis. The carboxylic acid and alcohol groups can undergo various reactions, and their proximity allows for intramolecular cyclization, a key process for forming heterocyclic compounds.
One of the most notable applications of this compound is as a precursor in the synthesis of lactones, specifically 3,4-dihydro-1H-isochromen-1-one and its derivatives. This transformation is typically achieved through an intramolecular esterification (cyclization) where the hydroxyl group attacks the activated carboxylic acid. This cyclization is a critical step in the synthesis of various more complex molecules.
The versatility of this intermediate stems from the independent reactivity of its two functional groups:
The Carboxylic Acid Group: Can be converted into esters, amides, or acid halides, or it can be reduced.
The Hydroxymethyl Group: Can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions.
This bifunctional nature allows chemists to use this compound as a starting point for constructing a wide range of target molecules, including those with potential applications in materials science and medicinal chemistry.
Scope and Objectives of Research on this compound
Research involving this compound primarily focuses on its utility in synthetic organic chemistry. The main objectives of this research can be summarized as follows:
Development of Novel Synthetic Methodologies: A significant area of research is the exploration of new and efficient methods to synthesize heterocyclic structures using this compound as a key intermediate. This includes optimizing conditions for intramolecular cyclization reactions to improve yields and stereoselectivity. rsc.orgnih.gov
Synthesis of Complex Target Molecules: The compound serves as a crucial fragment in the total synthesis of more complex natural products and designed molecules. Researchers aim to incorporate the isochromanone core or other structures derived from it into larger molecular frameworks.
Exploration of Reactivity: Fundamental studies investigate the chemical reactivity of the molecule, including the chemoselectivity of reactions involving either the carboxylic acid or the alcohol group. This helps in designing multi-step synthetic pathways where each functional group can be manipulated independently.
Preparation of Analogues and Derivatives: Research is also directed towards synthesizing derivatives of this compound by modifying its structure. These new analogues can then be used to produce a library of related compounds for various chemical and biological screening programs.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXESBHJCRFUPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001743 | |
| Record name | [2-(Hydroxymethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81065-81-8 | |
| Record name | Benzeneacetic acid, alpha-hydroxy-ar-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Hydroxymethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Hydroxymethyl Phenyl Acetic Acid
Hydrolytic Routes
A principal strategy for the synthesis of 2-[2-(hydroxymethyl)phenyl]acetic acid involves the hydrolysis of its corresponding ester, methyl 2-[2-(hydroxymethyl)phenyl]acetate. This transformation can be effectively carried out under either acidic or basic conditions, each proceeding through a distinct mechanistic pathway.
Ester Hydrolysis of Methyl 2-[2-(hydroxymethyl)phenyl]acetate
The conversion of methyl 2-[2-(hydroxymethyl)phenyl]acetate to the target carboxylic acid is a classic example of ester hydrolysis. The selection of an acid or base catalyst influences the reaction conditions and the nature of the intermediates formed.
Acid-catalyzed hydrolysis of methyl 2-[2-(hydroxymethyl)phenyl]acetate proceeds via a series of reversible steps. The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. youtube.comresearchgate.net Subsequent proton transfer and elimination of methanol (B129727) yield the protonated carboxylic acid, which then loses a proton to regenerate the acid catalyst and afford the final product, this compound. youtube.com Strong acids such as hydrochloric acid or sulfuric acid are commonly employed as catalysts in an aqueous medium. youtube.comscribd.com
The general mechanism for acid-catalyzed ester hydrolysis is outlined below:
Protonation of the carbonyl oxygen: The ester is activated by the acid catalyst.
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.
Formation of a tetrahedral intermediate: A key intermediate with a tetrahedral carbon is formed.
Proton transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.
Elimination of methanol: The C-OCH₃ bond is cleaved, releasing a molecule of methanol.
Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.
Table 1: Key Aspects of Acid-Catalyzed Hydrolysis
| Parameter | Description |
| Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) |
| Mechanism | A-AC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) |
| Key Intermediate | Tetrahedral intermediate |
| Reaction Steps | Reversible protonation, nucleophilic attack, proton transfer, elimination |
| Solvent | Typically aqueous solutions |
Base-mediated hydrolysis, also known as saponification, offers an alternative and often more efficient route to this compound from its methyl ester. This reaction is irreversible and is typically carried out using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. stanford.edu The reaction proceeds through a nucleophilic acyl substitution mechanism (BAC2). nih.gov
The process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. youtube.comnih.gov This intermediate then collapses, with the expulsion of the methoxide (B1231860) ion as the leaving group, to form the carboxylic acid. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to yield the carboxylate salt and methanol. youtube.com An acidic workup is then required to protonate the carboxylate and isolate the final this compound product.
The general mechanism for base-mediated ester hydrolysis is as follows:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.
Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.
Elimination of methoxide: The intermediate collapses, and the methoxide ion is eliminated.
Deprotonation of the carboxylic acid: The methoxide ion deprotonates the carboxylic acid to form the carboxylate salt.
Acidification: An external acid source is added to protonate the carboxylate and yield the final product.
Table 2: Key Aspects of Base-Mediated Hydrolysis
| Parameter | Description |
| Reagent | Strong bases (e.g., NaOH, KOH) in stoichiometric amounts |
| Mechanism | B-AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) |
| Key Intermediate | Tetrahedral intermediate |
| Reaction Steps | Nucleophilic attack, elimination, irreversible deprotonation |
| Final Step | Acidic workup to obtain the carboxylic acid |
Routes from 3-Isochromanone (B1583819) Derivatives
An alternative synthetic approach to this compound involves the ring-opening of lactones, specifically 3-isochromanone. This method leverages the inherent reactivity of the cyclic ester functionality towards nucleophiles.
Ring-Opening Reactions of 3-Isochromanone
3-Isochromanone, a cyclic ester or lactone, can be synthesized from precursors like o-tolylacetic acid. google.comchemicalbook.com The strained ring system of 3-isochromanone makes it susceptible to ring-opening reactions under various conditions, providing a pathway to the desired product.
The key step in the conversion of 3-isochromanone to this compound is the nucleophilic attack at the carbonyl carbon of the lactone. In the context of producing the target acid, the most direct nucleophile is the hydroxide ion (OH⁻), typically from an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.
The reaction mechanism is analogous to the base-mediated hydrolysis of acyclic esters. The hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the opening of the lactone ring. This process forms a tetrahedral intermediate which then collapses to yield the sodium or potassium salt of this compound. Subsequent acidification of the reaction mixture protonates the carboxylate salt, affording the final product. The reactivity of related cyclic compounds, such as chromones, towards nucleophiles often involves an initial attack at an electrophilic carbon, leading to ring-opening. researchgate.net Similarly, other nucleophiles like amines can react with 3-isochromanone to produce the corresponding amides, further demonstrating the susceptibility of the lactone ring to nucleophilic attack. orgsyn.org
Table 3: Key Aspects of 3-Isochromanone Ring-Opening
| Parameter | Description |
| Starting Material | 3-Isochromanone |
| Reagent | Nucleophiles (e.g., Hydroxide ions from NaOH or KOH) |
| Mechanism | Nucleophilic acyl substitution |
| Key Intermediate | Tetrahedral intermediate |
| Product | Initially the carboxylate salt, followed by the carboxylic acid after acidification |
Regioselective Considerations in Ring Opening
The synthesis of this compound can be envisioned through the regioselective ring opening of a suitable cyclic precursor, such as the lactone isochroman-1-one (B1199216) (also known as 3,4-dihydro-1H-isochromen-1-one). The critical step in this approach is the selective cleavage of the ester bond to yield the desired ortho-substituted product.
The hydrolysis of the lactone under basic or acidic conditions would break the cyclic ester. In this specific case, only one product, this compound, is possible from the hydrolysis of isochroman-1-one, making the reaction inherently regioselective. The reaction involves the nucleophilic attack of a hydroxide ion (in basic hydrolysis) or water (in acid-catalyzed hydrolysis) on the carbonyl carbon of the lactone. This is followed by the cleavage of the acyl-oxygen bond, opening the six-membered ring to form the final product after workup.
Another related strategy involves the ring-opening of epoxides. For instance, a diarylborinic acid-catalyzed ring opening of cis-4-hydroxymethyl-1,2-cyclopentene oxides with various nucleophiles has been demonstrated to proceed with high regioselectivity. dicp.ac.cn This principle could theoretically be applied to a bicyclic epoxide precursor, where the catalyst and the substrate's stereochemistry would direct the nucleophilic attack to a specific carbon, ensuring the desired substitution pattern.
Table 1: Comparison of Potential Ring-Opening Precursors
| Precursor | Ring-Opening Method | Key Considerations |
|---|---|---|
| Isochroman-1-one | Acid or Base Hydrolysis | Inherent regioselectivity due to structure; reaction conditions (temp., catalyst) affect rate. |
| Bicyclic Epoxide | Lewis Acid-Catalyzed Nucleophilic Attack | Substrate stereochemistry and catalyst choice are crucial for directing regioselectivity. dicp.ac.cn |
Alternative and Emerging Synthetic Strategies
Beyond classical methods, a range of alternative and modern synthetic strategies are available for the preparation of this compound and its derivatives.
Catalytic Reductions for Phenylacetic Acid Formation
A prominent method for forming phenylacetic acids is the catalytic reduction of corresponding mandelic acid derivatives. scispace.com This process, known as hydrogenolysis, involves the cleavage of a C-O bond by hydrogen, typically in the presence of a metal catalyst.
For the synthesis of this compound, a suitable precursor would be 2-hydroxy-2-[2-(hydroxymethyl)phenyl]acetic acid. The catalytic hydrogenation of this substrate would reduce the benzylic hydroxyl group to a methylene (B1212753) group, yielding the target molecule. Palladium on carbon (Pd/C) is a commonly employed catalyst for the hydrogenolysis of the C-O bond in mandelic acid and its derivatives. scispace.com The reaction is often carried out in a solvent such as water or ethanol (B145695) under hydrogen pressure. scispace.com The efficiency of the reaction can be influenced by factors such as the catalyst, solvent, pressure, and the presence of acidic co-catalysts. scispace.com
Table 2: Conditions for Catalytic Hydrogenation of Mandelic Acid Derivatives
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | 5% Palladium on Carbon (Pd/C) | scispace.com |
| Solvent | Water or Ethanol | scispace.com |
| Hydrogen Pressure | 35-150 kPa | scispace.com |
| Temperature | 343 K | scispace.com |
| Co-catalyst | Hydrochloric or Sulfuric Acid | scispace.com |
Functional Group Interconversion Approaches
Functional group interconversion (FGI) provides versatile pathways to this compound from various precursors by modifying existing functional groups. ub.eduimperial.ac.ukvanderbilt.edu
One plausible FGI route is the hydrolysis of a nitrile . The precursor, 2-(2-hydroxymethylphenyl)acetonitrile, can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. researchgate.netnih.gov This two-stage reaction first produces an intermediate amide, which is then further hydrolyzed to the final carboxylic acid product. mdpi.com
Another approach is the oxidation of a primary alcohol . Starting with 2-[2-(hydroxymethyl)phenyl]ethanol, selective oxidation of the primary alcohol of the ethanol side chain, while protecting the benzylic hydroxymethyl group if necessary, would yield the desired carboxylic acid. Various oxidizing agents can be employed for this transformation.
A third strategy involves the reduction of a dicarboxylic acid derivative . For instance, selective reduction of the carboxylic group not attached to the benzene (B151609) ring in 2-(carboxymethyl)benzoic acid or its ester derivative would provide the target molecule. This requires a chemoselective reducing agent that can differentiate between the two carboxylic acid functionalities or a strategy involving protection and deprotection of one of the groups.
Novel Green Chemistry Syntheses
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several "green" methodologies can be adapted for the synthesis of this compound.
Biocatalysis offers a sustainable route. Enzymatic cascades have been developed to convert amino acids like L-phenylalanine and L-tyrosine into their corresponding phenylacetic acids with high efficiency and conversion rates. nih.govresearchgate.net This approach, which operates under mild, aqueous conditions, could potentially be adapted by using a genetically engineered microorganism or isolated enzymes capable of processing a suitably substituted precursor. For example, enzymatic oxidation of 2-phenylethylamine to phenylacetic acid is a known metabolic pathway. nih.gov
Palladium-catalyzed carbonylation reactions represent another green alternative to traditional methods. mdpi.comresearchgate.net These reactions can form the acetic acid moiety by introducing a carbonyl group (CO) into an organic substrate. For instance, the hydroxycarbonylation of 2-(iodomethyl)benzyl alcohol using carbon monoxide (which can be generated in situ from sources like formic acid or electrochemically from CO2) in the presence of a palladium catalyst would be a direct route to the target compound. nih.govnih.govdiva-portal.org This avoids the use of stoichiometric and often toxic reagents like cyanides, which are used in traditional routes. mdpi.com
Table 3: Comparison of Green Synthesis Strategies
| Strategy | Precursor Example | Advantages |
|---|---|---|
| Biocatalysis | Substituted L-Phenylalanine | Mild reaction conditions, aqueous solvent, high selectivity, renewable feedstocks. nih.govresearchgate.net |
| Pd-Catalyzed Carbonylation | 2-(Iodomethyl)benzyl alcohol | Avoids toxic reagents (e.g., cyanide), high atom economy, uses CO or CO2 as C1 source. nih.govnih.gov |
Reactivity and Chemical Transformations of 2 2 Hydroxymethyl Phenyl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (–COOH) is a primary site for several fundamental organic transformations, including the formation of esters, amides, and salts.
Esterification of 2-[2-(hydroxymethyl)phenyl]acetic acid can proceed via both intermolecular and intramolecular pathways. The most notable reaction is the intramolecular cyclization to form a lactone due to the proximity of the reacting hydroxyl and carboxyl groups.
Under acidic conditions or in the presence of a dehydrating agent, the carboxylic acid and the hydroxymethyl group can react with each other to form a six-membered cyclic ester, or lactone. This intramolecular esterification yields isochroman-1-one (B1199216) (also known as 3,4-dihydro-1H-isochromen-1-one). This type of cyclization is a common reaction for suitably substituted hydroxy acids. youtube.com
The formation of simple alkyl esters, such as methyl or ethyl esters, can be achieved through standard intermolecular esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an excess of a simple alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net To drive the equilibrium towards the ester product, water is typically removed as it is formed. Alternatively, solid acid catalysts can be employed to facilitate a more environmentally friendly process. researchgate.net
The synthesis of more complex or substituted esters from this compound can be accomplished using various methods. While Fischer esterification with more complex alcohols is possible, other techniques are often employed, especially when the alcohol is sensitive to strong acids or is sterically hindered. These methods typically involve activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the alcohol. Common strategies include the in-situ formation of benzotriazole (B28993) esters, which serve as efficient intermediates for esterification. researchgate.net
| Method | Reagents & Catalysts | Typical Conditions | Notes | Reference |
|---|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (H₂SO₄, HCl) | Reflux temperature | Equilibrium reaction; requires excess alcohol or removal of water. | researchgate.net |
| Solid Acid Catalysis | Alcohol, Solid Acid (e.g., Amberlyst-15, Zeolites) | Elevated temperatures (e.g., 110 °C) | Catalyst is easily recoverable and reusable, offering a greener alternative. | researchgate.net |
| Benzotriazole Esters | Alcohol, HOBt, EDC, Base (DMAP) | Room temperature | Effective for hindered alcohols, proceeds under mild conditions. | researchgate.net |
The carboxylic acid functional group of this compound can be converted into an amide by reaction with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. nih.gov
To achieve amide formation under milder conditions, two main strategies are used. The first involves activating the carboxylic acid with a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, EDC), which converts the hydroxyl of the carboxyl group into a better leaving group. nih.gov The second strategy is the direct catalytic amidation, which has gained attention for being more atom-economical. Various catalysts, including those based on nickel, titanium, or silicon, have been shown to effectively promote the direct condensation of phenylacetic acid derivatives with amines, producing water as the only byproduct. nih.govresearchgate.net
| Method | Reagents & Catalysts | Typical Conditions | Notes | Reference |
|---|---|---|---|---|
| Direct Thermal Amidation | Amine | High temperature (>150 °C) with water removal | Simple but requires harsh conditions. | nih.gov |
| Catalytic Amidation | Amine, Catalyst (e.g., NiCl₂, TiCp₂Cl₂) | Toluene, 110 °C | Eco-friendly method with water as the only byproduct. | nih.govresearchgate.net |
| Coupling Reagents | Amine, Coupling Agent (e.g., EDC, DCC) | Room temperature in an inert solvent (e.g., DCM) | Generates stoichiometric byproducts that must be removed. | nih.gov |
| α-Ketoacid Condensation | N-alkyl hydroxylamine, α-ketoacid | Mild heating in a polar solvent | A reagent-free method involving decarboxylative condensation. | nih.gov |
As a typical carboxylic acid, this compound readily undergoes acid-base reactions. sciencemadness.org It reacts with inorganic bases such as alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) or carbonates to form water-soluble carboxylate salts (sodium or potassium 2-[2-(hydroxymethyl)phenyl]acetate). google.com Similarly, it can react with organic bases like ammonia (B1221849) or various amines to form the corresponding ammonium carboxylate salts. google.comwikipedia.org The formation of these salts significantly increases the aqueous solubility of the compound compared to the free acid. google.com
Esterification Reactions
Reactions at the Hydroxymethyl Functional Group
The hydroxymethyl (–CH₂OH) group is a primary benzylic alcohol, and its reactivity is characteristic of this functional group. It can undergo oxidation, esterification, and nucleophilic substitution. The introduction of a hydroxymethyl group can modulate molecular properties like solubility and receptor binding affinity. researchgate.netnih.gov
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized. The product of the oxidation depends on the reagent used. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the hydroxymethyl group all the way to a carboxylic acid, yielding 2-(carboxymethyl)benzoic acid (also known as homophthalic acid). The oxidation of phenylacetic acid itself to benzaldehyde (B42025) has been studied, but this involves the α-carbon of the acid moiety. orientjchem.orgjetir.org The oxidation of the benzylic alcohol is a separate transformation.
Esterification: The hydroxymethyl group can act as a nucleophile and react with other carboxylic acids (or their activated derivatives like acyl chlorides or anhydrides) to form an ester. For example, reaction with acetic anhydride (B1165640) would yield 2-(acetoxymethyl)phenyl]acetic acid.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide like phosphorus tribromide (PBr₃) would replace the –OH group with a halogen, forming 2-[2-(chloromethyl)phenyl]acetic acid or 2-[2-(bromomethyl)phenyl]acetic acid, respectively. These halo-derivatives are versatile intermediates for further synthetic modifications.
Oxidation Pathways
Electrophilic Aromatic Substitution and Other Ring-Based Reactions
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.
The two substituents on the ring, the hydroxymethyl group (-CH₂OH) and the acetic acid group (-CH₂COOH), exert competing electronic effects that determine the position of incoming electrophiles.
-CH₂OH group: The hydroxymethyl group is considered a weakly activating group. The oxygen atom can donate electron density to the ring via resonance, and the alkyl portion is electron-donating through an inductive effect. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself.
-CH₂COOH group: The acetic acid group is generally considered a deactivating group. The carboxylic acid function is electron-withdrawing, which deactivates the ring towards electrophilic attack. Deactivating groups typically direct incoming electrophiles to the meta position. numberanalytics.com
In this compound, these groups are ortho to each other. The activating -CH₂OH group directs to its ortho and para positions (positions 3 and 5). The deactivating -CH₂COOH group directs to its meta positions (positions 4 and 6). The activating group's influence is generally stronger, suggesting that substitution is most likely to occur at the positions activated by the hydroxymethyl group. Steric hindrance from the existing ortho substituents will also play a significant role, likely favoring substitution at the less hindered position 5 (para to the hydroxymethyl group).
| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| -CH₂OH (Hydroxymethyl) | Weakly Electron-Donating | Activating | Ortho, Para |
| -CH₂COOH (Acetic Acid) | Electron-Withdrawing | Deactivating | Meta |
Mechanistic Investigations of Key Transformations
The conversion of this compound to its corresponding lactone, 3-isochromanone (B1583819), is a cornerstone of its chemical behavior. The mechanism of this intramolecular cyclization can proceed through distinct pathways under acidic and basic conditions. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from well-established principles of organic chemistry and studies of analogous systems.
Acid-Catalyzed Lactonization: An AAC2 Mechanism
Under acidic conditions, the lactonization of this compound is believed to proceed through a bimolecular acyl-oxygen cleavage (AAC2) mechanism. This pathway is characterized by a series of protonation and nucleophilic attack steps.
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group by an acid catalyst (H-A). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The proximate hydroxymethyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the attacking hydroxyl group to one of the existing hydroxyls on the tetrahedral intermediate occurs, converting a hydroxyl group into a good leaving group (water). The intermediate then collapses, with the lone pair of electrons on the remaining hydroxyl group reforming the carbonyl double bond and expelling a molecule of water. The final step involves the deprotonation of the carbonyl oxygen by a conjugate base (A-) to regenerate the acid catalyst and yield the final product, 3-isochromanone.
This mechanism is analogous to the acid-catalyzed hydrolysis of esters, operating in reverse (intramolecular esterification). Computational studies on the acid-catalyzed hydrolysis of γ-butyrolactone and other lactones support the feasibility of this type of bimolecular pathway. These studies indicate that the transition state involves the concerted attack of the nucleophile and proton transfers, often mediated by solvent molecules.
Table 1: Proposed Steps in the Acid-Catalyzed Lactonization of this compound
| Step | Description | Intermediate/Transition State |
| 1 | Protonation of the carbonyl oxygen | Oxonium ion |
| 2 | Intramolecular nucleophilic attack by the hydroxyl group | Tetrahedral intermediate |
| 3 | Proton transfer | Protonated tetrahedral intermediate |
| 4 | Elimination of water | Protonated lactone |
| 5 | Deprotonation | 3-Isochromanone |
This table presents a simplified, stepwise representation of the proposed AAC2 mechanism.
Base-Catalyzed Cyclization: An Intramolecular SN2 Pathway
In contrast to the acid-catalyzed route, the formation of 3-isochromanone from a derivative of this compound under basic conditions follows a different mechanistic pathway. Industrial syntheses of 3-isochromanone often start with o-tolylacetic acid, which is first halogenated to form a 2-(halomethyl)phenylacetic acid. The subsequent ring closure is effected by a base.
In this scenario, the reaction proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. The base, typically a carbonate or hydroxide, first deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then acts as an intramolecular nucleophile, attacking the benzylic carbon bearing the halogen (a good leaving group). The reaction proceeds through a five-membered ring transition state, leading to the displacement of the halide ion and the formation of the six-membered lactone ring of 3-isochromanone.
The rate of this reaction is dependent on the concentrations of both the substrate and the base, characteristic of an SN2 process. The stereochemistry of the benzylic carbon, if it were chiral, would be inverted during this process, a hallmark of the SN2 mechanism.
Table 2: Key Factors Influencing the Base-Catalyzed Cyclization of 2-(Halomethyl)phenylacetic Acid
| Factor | Influence on Reaction Rate | Mechanistic Rationale |
| Nature of the Leaving Group | I > Br > Cl >> F | Weaker carbon-halogen bonds and better stabilization of the departing anion increase the rate of substitution. |
| Strength of the Base | Stronger bases can increase the concentration of the nucleophilic carboxylate. | A higher concentration of the nucleophile can lead to a faster reaction rate, although the nucleophilicity of the carboxylate itself is the key factor in the intramolecular attack. |
| Solvent | Polar aprotic solvents can accelerate SN2 reactions. | These solvents solvate the cation of the base but not the nucleophilic anion, increasing its reactivity. |
This table outlines the expected influence of various factors on the rate of the intramolecular SN2 cyclization, based on established principles of reaction kinetics.
While direct conversion of this compound to 3-isochromanone under basic conditions is less common, it could theoretically proceed if the hydroxyl group is first converted into a better leaving group, for example, by tosylation. The resulting tosylate would then be susceptible to intramolecular SN2 attack by the carboxylate.
Derivatives and Analogs of 2 2 Hydroxymethyl Phenyl Acetic Acid
Synthesis and Structural Diversity of Esters
The presence of a carboxylic acid group in 2-[2-(hydroxymethyl)phenyl]acetic acid allows for the straightforward synthesis of a variety of ester derivatives. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. Water is eliminated as a byproduct, and the equilibrium can be shifted towards the product by removing water or using an excess of the alcohol.
Given that this compound also contains a hydroxymethyl group, chemoselective esterification of the carboxylic acid is a key consideration. While the benzylic alcohol is less reactive towards esterification under these conditions than the carboxylic acid, protection of the hydroxymethyl group may be necessary in some cases to achieve high selectivity. Alternatively, milder esterification methods that are selective for carboxylic acids can be employed. These include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
The structural diversity of the resulting esters is primarily determined by the choice of alcohol used in the esterification reaction. A wide range of aliphatic, aromatic, and functionalized alcohols can be utilized to generate a library of esters with varying steric and electronic properties.
Table 1: Examples of Ester Derivatives of this compound
| Ester Derivative | R Group | Synthesis Method |
| Methyl 2-[2-(hydroxymethyl)phenyl]acetate | -CH₃ | Fischer-Speier esterification with methanol (B129727) |
| Ethyl 2-[2-(hydroxymethyl)phenyl]acetate | -CH₂CH₃ | Fischer-Speier esterification with ethanol (B145695) |
| Benzyl (B1604629) 2-[2-(hydroxymethyl)phenyl]acetate | -CH₂Ph | Fischer-Speier esterification with benzyl alcohol |
| tert-Butyl 2-[2-(hydroxymethyl)phenyl]acetate | -C(CH₃)₃ | Reaction with isobutylene in the presence of an acid catalyst |
Amide Derivatives and their Formation Pathways
Amide derivatives of this compound can be readily synthesized by reacting the carboxylic acid with a primary or secondary amine. The direct thermal amidation of carboxylic acids with amines is a challenging reaction that often requires high temperatures and results in the formation of a stable carboxylate-ammonium salt. nih.gov To overcome this, various activation methods are employed.
One common approach is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine at room temperature to form the corresponding amide. khanacademy.org Another widely used method involves the use of coupling reagents, similar to those used for esterification, such as DCC or EDC, which activate the carboxylic acid to form an active ester intermediate that is then susceptible to nucleophilic attack by the amine. nih.govrsc.org
The choice of the amine dictates the structure of the resulting amide. A vast array of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be used to generate a diverse library of amide derivatives.
Table 2: Formation Pathways for Amide Derivatives
| Amide Derivative | Amine Reactant | Formation Pathway |
| N-Methyl-2-[2-(hydroxymethyl)phenyl]acetamide | Methylamine | Acyl chloride method or coupling reagent method |
| N,N-Diethyl-2-[2-(hydroxymethyl)phenyl]acetamide | Diethylamine | Acyl chloride method or coupling reagent method |
| N-Phenyl-2-[2-(hydroxymethyl)phenyl]acetamide | Aniline | Acyl chloride method or coupling reagent method |
| 2-[2-(Hydroxymethyl)phenyl]-1-(piperidin-1-yl)ethan-1-one | Piperidine | Acyl chloride method or coupling reagent method |
Ethers Derived from the Hydroxymethyl Group
The hydroxymethyl group of this compound can be converted to a variety of ether derivatives. The Williamson ether synthesis is a classic and versatile method for this transformation. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the benzylic alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. libretexts.org
Given the presence of the acidic carboxylic acid proton, it is crucial to use a sufficient amount of base to deprotonate both the carboxylic acid and the hydroxymethyl group. Alternatively, the carboxylic acid can be protected as an ester prior to the etherification reaction.
Chemoselective etherification of the benzylic alcohol in the presence of the carboxylic acid can also be achieved under certain conditions. For instance, methods have been developed for the selective etherification of benzyl alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in the presence of an alcohol. organic-chemistry.orgresearchgate.net Iron(III) triflate has also been shown to be an efficient catalyst for the direct etherification of alcohols. acs.org
Table 3: Examples of Ether Derivatives
| Ether Derivative | Alkylating Agent | Synthesis Method |
| 2-[2-(Methoxymethyl)phenyl]acetic acid | Methyl iodide | Williamson ether synthesis |
| 2-[2-(Ethoxymethyl)phenyl]acetic acid | Ethyl bromide | Williamson ether synthesis |
| 2-[2-(Benzyloxymethyl)phenyl]acetic acid | Benzyl chloride | Williamson ether synthesis |
Halogenated and Alkylated Analogs
Halogenated and alkylated analogs of this compound can be prepared to investigate the effects of electronic and steric modifications of the aromatic ring on the compound's properties.
Halogenation: The phenyl ring can be halogenated using various electrophilic halogenating agents. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or by using bromine with a Lewis acid catalyst. Chlorination can be carried out using N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid. The position of halogenation will be directed by the existing substituents on the ring. The hydroxymethyl and acetic acid groups are ortho, para-directing, although the steric hindrance from the ortho-substituents will influence the regioselectivity.
Alkylation: Friedel-Crafts alkylation can be used to introduce alkyl groups onto the aromatic ring. This reaction typically involves reacting the aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). quora.com Similar to halogenation, the position of alkylation is directed by the existing substituents. However, Friedel-Crafts reactions can be prone to polyalkylation and rearrangement of the alkyl group. More controlled alkylation can sometimes be achieved through other methods, such as cross-coupling reactions.
Exploration of Mannich Base Derivatives (by analogy to related compounds)
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. wikipedia.orgthermofisher.com While there are no specific reports on the Mannich reaction of this compound, by analogy to phenols, which are known to undergo this reaction, it is plausible to synthesize Mannich base derivatives. researchgate.netyoutube.com The phenyl ring of this compound is activated towards electrophilic substitution by the electron-donating character of the hydroxymethyl group.
The reaction would likely proceed by the formation of an electrophilic iminium ion from formaldehyde and the amine. This iminium ion would then be attacked by the electron-rich aromatic ring, leading to the introduction of an aminomethyl group onto the ring. The position of substitution would be directed by the existing groups, likely occurring at the positions ortho or para to the hydroxymethyl group that are not already substituted.
Table 4: Potential Mannich Base Derivatives
| Amine | Expected Product |
| Dimethylamine | 2-[2-(Hydroxymethyl)-x-(dimethylaminomethyl)phenyl]acetic acid |
| Piperidine | 2-[2-(Hydroxymethyl)-x-(piperidin-1-ylmethyl)phenyl]acetic acid |
| Morpholine | 2-[2-(Hydroxymethyl)-x-(morpholinomethyl)phenyl]acetic acid |
x represents the position of substitution on the aromatic ring.
Chiral Derivatives and Stereochemical Considerations
This compound itself is achiral. However, chiral derivatives can be prepared by introducing a stereocenter into the molecule. One common approach is through the resolution of a racemic mixture of a chiral derivative. For instance, if a chiral alcohol is used to form an ester, a pair of diastereomers will be formed. These diastereomers have different physical properties and can often be separated by crystallization or chromatography. wikipedia.org Similarly, reaction with a chiral amine to form an amide can also produce separable diastereomers.
Another strategy is to introduce a chiral center through an asymmetric synthesis. For example, asymmetric alkylation of the benzylic position of a protected derivative of this compound could lead to the formation of enantiomerically enriched products.
The resolution of racemic phenylacetic acid derivatives is a well-established field. google.comgoogle.comresearchgate.net Chiral amines, such as (R)- or (S)-1-phenylethylamine, are often used as resolving agents. The racemic acid reacts with the chiral amine to form a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized. The resolved acid can then be recovered by treatment with an acid to remove the chiral amine.
Spectroscopic Characterization and Structural Elucidation of 2 2 Hydroxymethyl Phenyl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information on the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 2-[2-(hydroxymethyl)phenyl]acetic acid is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the acetic acid moiety, the methylene (B1212753) protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. Due to the lack of direct experimental spectra in the reviewed literature, the following chemical shifts are predicted based on data from analogous compounds such as phenylacetic acid and ortho-substituted benzyl (B1604629) alcohols.
The four aromatic protons, being part of an ortho-substituted ring, will exhibit a complex splitting pattern, typically appearing in the range of δ 7.1-7.4 ppm. The two methylene protons of the acetic acid group (-CH₂COOH) are expected to produce a singlet at approximately δ 3.7 ppm. Similarly, the methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around δ 4.6 ppm. The acidic proton of the carboxylic acid is typically a broad singlet and can vary widely in chemical shift (δ 10-12 ppm) depending on the solvent and concentration.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Ar-H) | 7.1 - 7.4 | Multiplet | Complex pattern due to ortho substitution. |
| Benzylic (-CH₂COOH) | ~3.7 | Singlet | Adjacent to the aromatic ring and carboxyl group. |
| Hydroxymethyl (-CH₂OH) | ~4.6 | Singlet | Adjacent to the aromatic ring and hydroxyl group. |
| Carboxylic Acid (-COOH) | 10 - 12 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Hydroxyl (-OH) | Variable | Broad Singlet | Position depends on solvent and hydrogen bonding. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxylic carbon, the aromatic carbons, and the two methylene carbons. The predicted chemical shifts are based on known values for phenylacetic acid and related structures.
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately δ 178 ppm. The aromatic carbons will have signals in the δ 125-140 ppm region. The quaternary carbon to which the acetic acid moiety is attached is expected around δ 134 ppm, and the carbon bearing the hydroxymethyl group is predicted to be near δ 138 ppm. The two methylene carbons, -CH₂COOH and -CH₂OH, are expected to have signals around δ 41 ppm and δ 62 ppm, respectively.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carboxylic Acid (-COOH) | ~178 | Most deshielded carbon. |
| Aromatic (C-CH₂OH) | ~138 | Quaternary carbon attached to the hydroxymethyl group. |
| Aromatic (C-CH₂COOH) | ~134 | Quaternary carbon attached to the acetic acid group. |
| Aromatic (Ar-C) | 125 - 131 | Signals for the other four aromatic carbons. |
| Hydroxymethyl (-CH₂OH) | ~62 | Aliphatic carbon of the hydroxymethyl group. |
| Benzylic (-CH₂COOH) | ~41 | Aliphatic carbon of the acetic acid moiety. |
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would primarily reveal the coupling relationships among the aromatic protons, helping to delineate their specific assignments.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign the carbon signals for the two methylene groups (-CH₂COOH and -CH₂OH) and the protonated aromatic carbons.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
The IR and Raman spectra of this compound would be characterized by the vibrational modes of the hydroxyl, carboxylic acid, and substituted benzene moieties. The assignment of these modes can be inferred from studies on similar molecules like phenylacetic acid and mandelic acid. nih.govresearchgate.net
O-H Stretching: A broad and intense band is expected in the IR spectrum between 2500 and 3500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid. The O-H stretching of the hydroxymethyl group would also appear in this region, likely as a sharper band superimposed on the broader carboxylic acid signal.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the two methylene groups will be observed in the 2850-3000 cm⁻¹ region.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. nih.gov
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the carboxylic acid and the hydroxymethyl group will result in bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | -COOH |
| O-H Stretch (Alcohol) | 3200 - 3500 | -CH₂OH |
| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |
| Aliphatic C-H Stretch | 2850 - 3000 | -CH₂- |
| C=O Stretch | ~1700 | -COOH |
| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |
| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | -COOH |
| C-O Stretch (Alcohol) | 1000 - 1100 | -CH₂OH |
The presence of both a carboxylic acid and a hydroxyl group in this compound allows for the formation of various intra- and intermolecular hydrogen bonds. Vibrational spectroscopy is a powerful tool for studying these interactions. The formation of hydrogen bonds typically leads to a red shift (lowering of frequency) and broadening of the stretching vibration band of the donor group (O-H). nih.gov
Intermolecular Hydrogen Bonding: The carboxylic acid groups can form strong hydrogen-bonded dimers with each other, leading to the characteristic broad O-H stretching band and a lowering of the C=O stretching frequency compared to a non-hydrogen-bonded carbonyl. The hydroxymethyl group can also participate in intermolecular hydrogen bonding, either with other hydroxymethyl groups or with the carboxylic acid groups.
Intramolecular Hydrogen Bonding: The ortho positioning of the hydroxymethyl and acetic acid groups on the phenyl ring allows for the possibility of intramolecular hydrogen bonding. This could occur between the hydroxyl proton of the hydroxymethyl group and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton and the hydroxyl oxygen. Such an interaction would lead to specific shifts in the O-H and C=O vibrational frequencies. stanford.edu The presence of a sharp O-H stretching band in a region typically associated with free or weakly bonded hydroxyls might suggest the absence or weakness of certain hydrogen bonding interactions. nih.gov A detailed analysis of the O-H and C=O band shapes and positions, often aided by computational studies, can help to elucidate the predominant hydrogen bonding patterns in the solid state or in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, a molecular fingerprint is generated.
High-resolution mass spectrometry (HRMS) is pivotal in unequivocally confirming the molecular formula of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with exceptional precision, typically to four or five decimal places. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, the expected monoisotopic mass can be calculated with high precision. By comparing this theoretical value with the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, the elemental composition can be confidently assigned, thereby confirming the molecular formula C₉H₁₀O₃.
Table 1: Theoretical vs. Experimental Mass for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Theoretical Monoisotopic Mass | 166.06299 Da |
| Typical HRMS Experimental Mass | 166.0631 Da (example) |
| Mass Accuracy (ppm) | < 5 ppm (typical) |
Note: The experimental mass is an example and can vary slightly between instruments.
Upon electron ionization (EI), a common technique, the following fragmentation pathways are plausible:
Loss of water (H₂O): The presence of both a hydroxyl and a carboxylic acid group makes the loss of a water molecule (18 Da) a likely event, especially through interaction between the ortho-positioned groups.
Loss of the carboxyl group (-COOH): Cleavage of the bond between the methylene group and the carboxyl group can result in the loss of a COOH radical (45 Da), leading to a prominent peak. libretexts.org
Decarboxylation (-CO₂): Loss of carbon dioxide (44 Da) from the molecular ion or a fragment containing the carboxyl group is a common fragmentation for carboxylic acids.
Benzylic cleavage: The bond between the aromatic ring and the acetic acid side chain can break, leading to the formation of a tropylium (B1234903) ion or a related stable aromatic cation. A characteristic peak for phenylacetic acid is often observed at an m/z of 91, corresponding to the tropylium ion (C₇H₇⁺). massbank.eu
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Proposed Structure/Loss | m/z (Da) |
| [M]⁺ | Molecular Ion (C₉H₁₀O₃)⁺ | 166 |
| [M - H₂O]⁺ | Loss of water | 148 |
| [M - COOH]⁺ | Loss of carboxyl radical | 121 |
| [M - H₂O - CO]⁺ | Subsequent loss of CO from [M - H₂O]⁺ | 120 |
| C₇H₇⁺ | Tropylium ion | 91 |
To analyze complex mixtures or to obtain cleaner mass spectra, mass spectrometry is often coupled with chromatographic separation techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of this compound needs to be increased. This is typically achieved through derivatization, such as silylation, which converts the polar -OH and -COOH groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters. uniroma1.itnist.govhmdb.ca The derivatized compound can then be separated from other components on a GC column before entering the mass spectrometer for detection and fragmentation analysis. uniroma1.itnih.gov This technique is highly sensitive and provides excellent separation for volatile and semi-volatile compounds. uniroma1.itnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar, non-volatile compounds and can often be performed without derivatization. bldpharm.comgoogle.comnih.gov this compound can be separated using reverse-phase liquid chromatography, where the mobile phase composition is gradually changed to elute compounds based on their polarity. nih.govresearchgate.net The eluent from the LC column is then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that often keeps the molecular ion intact. LC-MS/MS, a tandem mass spectrometry approach, can be used for even greater selectivity and for detailed structural elucidation by inducing fragmentation of a selected parent ion. nih.gov
Table 3: Typical Parameters for Hyphenated Technique Analysis
| Technique | Separation Principle | Ionization Method | Typical Application |
| GC-MS | Separation of volatile compounds in the gas phase | Electron Ionization (EI) | Analysis of derivatized, volatile organic compounds |
| LC-MS | Separation of soluble compounds in the liquid phase | Electrospray Ionization (ESI) | Analysis of polar, non-volatile compounds in solution |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.
As of the current literature search, no specific X-ray crystal structure for this compound has been reported. However, crystal structures for substituted phenylacetic acid derivatives and related compounds have been determined, suggesting that obtaining a crystal structure for the title compound would be feasible if suitable single crystals can be grown. nih.govmdpi.com Such a structure would provide definitive information on the solid-state conformation, including the orientation of the hydroxymethyl and acetic acid substituents relative to the phenyl ring, as well as details on intermolecular interactions such as hydrogen bonding, which are expected to be significant given the functional groups present.
Computational Chemistry and Theoretical Studies on 2 2 Hydroxymethyl Phenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of atoms in 2-[2-(hydroxymethyl)phenyl]acetic acid. These calculations solve the Schrödinger equation for the molecule, providing information about energy levels, electron distribution, and stable geometries. The process of geometry optimization systematically alters the molecular structure to find the arrangement with the lowest possible energy, which corresponds to the most stable form of the molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of this compound. scirp.org DFT studies on structurally related molecules, such as (benzylthio)acetic acid, have successfully elucidated their molecular structures and properties. nih.gov
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For molecules containing aromatic rings and functional groups like carboxylic acids and alcohols, the B3LYP hybrid functional is a popular and well-validated choice. scirp.orgnih.gov It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide reliable results for geometries and vibrational frequencies in similar organic molecules. nih.gov
The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G and the more extensive 6-311++G(d,p), are commonly employed. nih.gov The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe loosely bound electrons and polarization functions (d,p) to allow for more flexibility in the shape of the electron clouds, which is important for describing chemical bonds accurately. nih.govpnrjournal.com
Table 1: Commonly Employed DFT Functionals and Basis Sets for Organic Acid Analysis
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-311++G(d,p) | A hybrid functional combined with a triple-zeta basis set including diffuse and polarization functions. Often used for geometry optimization and frequency calculations. nih.govpnrjournal.com |
| M06-2X | 6-311+G(d,p) | A high-nonlocality functional good for main-group thermochemistry and noncovalent interactions. |
While DFT is a powerful tool, it is based on approximations. Therefore, results are often compared with those from ab initio (from first principles) methods, which are derived directly from theoretical principles without the inclusion of experimental data. Møller–Plesset perturbation theory, particularly at the second order (MP2), is a widely used ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. nih.govresearchgate.net
In studies of molecules like 2-phenylethanol, which shares structural motifs with the title compound, MP2 calculations have been used alongside DFT to investigate structural stability and conformational preferences. nih.govresearchgate.net Such comparative analyses provide a higher level of confidence in the theoretical predictions. For this compound, MP2 calculations would serve as a valuable benchmark for the geometries and relative energies obtained from DFT methods.
Density Functional Theory (DFT) Approaches
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the possible rotation around its single bonds, leading to various spatial arrangements known as conformations. Conformational analysis is the study of the different possible conformations and their relative energies. lumenlearning.com
A key technique in this analysis is the scanning of the Potential Energy Surface (PES). nsf.gov A PES is a mathematical relationship that links the potential energy of a molecule to its geometry. For this compound, this would involve systematically rotating the dihedral angles of the key rotatable bonds—such as the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-O bond of the hydroxymethyl group—and calculating the energy at each step. This process, as demonstrated in the study of (benzylthio)acetic acid, allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. nih.gov
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | 0 | 180 | 0.00 |
| 2 | 120 | 180 | 1.52 |
| 3 | 0 | 60 | 2.15 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.com The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, highlighting them as sites for nucleophilic attack. The aromatic ring would likely exhibit a region of negative potential above and below the plane of the ring due to the delocalized π-electrons. Analyzing the MEP surface provides a visual representation of the molecule's reactive sites. mdpi.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. This analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.comnih.gov
For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would likely be distributed over the carboxylic acid group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Thermodynamic Property Predictions and Stability Studies
Computational chemistry allows for the prediction of various thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of different conformers of this compound and for predicting the thermodynamics of reactions in which it might participate.
By performing a conformational analysis, the relative energies of different spatial arrangements of the molecule can be determined. This would be particularly important for this compound due to the rotational freedom of the hydroxymethyl and acetic acid side chains. The most stable conformer would be the one with the lowest Gibbs free energy.
Investigation of Reaction Mechanisms via Computational Pathways
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction pathways can be traced. This provides a detailed, step-by-step understanding of how reactants are converted into products.
For this compound, computational studies could investigate various potential reactions, such as its esterification, oxidation, or intramolecular cyclization. For example, the mechanism of lactone formation through the intramolecular reaction between the hydroxyl and carboxylic acid groups could be explored. Such a study would involve identifying the transition state for this reaction and calculating the activation energy, providing valuable insights into the reaction's feasibility and kinetics.
Role of 2 2 Hydroxymethyl Phenyl Acetic Acid As a Building Block in Complex Organic Synthesis
Synthesis of Heterocyclic Systems Utilizing the ortho-Substituted Phenylacetic Acid Scaffold
The ortho-substituted phenylacetic acid framework, as present in 2-[2-(hydroxymethyl)phenyl]acetic acid, is a powerful precursor for synthesizing a range of heterocyclic compounds. The carboxylic acid moiety is a versatile handle that can be chemically modified to facilitate cyclization reactions.
A common strategy involves the conversion of the carboxylic acid into other reactive functional groups. For instance, phenylacetic acid derivatives can be used as precursors to synthesize new heterocyclic systems containing moieties like 1,3,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. ijrrr.com The general synthetic pathway often begins with the esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. ijrrr.com This hydrazide intermediate is a critical juncture, from which various cyclization reactions can be initiated to form the desired heterocyclic rings. ijrrr.com
While the hydroxymethyl group of this compound offers an additional site for cyclization or further functionalization, the foundational reactivity of the phenylacetic acid core is demonstrated in the synthesis of derivatives from related compounds like 2-[(2,6-dichloroanilino)phenyl] acetic acid. ijrrr.com This highlights the potential of the scaffold for creating diverse heterocyclic libraries.
Table 1: Examples of Heterocyclic Systems Derived from Phenylacetic Acid Scaffolds
| Heterocyclic System | Key Intermediate | Synthetic Strategy |
|---|---|---|
| 1,3,4-Oxadiazole | Acetohydrazide | Reaction with a carboxylic acid in the presence of a dehydrating/cyclizing agent (e.g., POCl₃). ijrrr.com |
| 1,3,4-Thiadiazole | Thiosemicarbazide (B42300) | Cyclization of the thiosemicarbazide intermediate under acidic or basic conditions. ijrrr.com |
| 1,3,4-Triazole | Thiosemicarbazide | Reaction with isothiocyanates followed by cyclization. ijrrr.com |
Precursor in the Synthesis of Diverse Organic Molecules
Beyond heterocycles, this compound and its structural analogs serve as fundamental starting materials for a wide array of organic molecules. Its utility is particularly notable in the pharmaceutical and agrochemical industries. kajay-remedies.com
In pharmaceuticals, phenylacetic acid derivatives are crucial intermediates. kajay-remedies.com The structure can be modified to introduce specific functional groups, allowing researchers to tailor the properties of a final drug product to optimize efficacy. kajay-remedies.com For example, the related compound 2-hydroxyphenylacetic acid is a starting material in a multi-step synthesis to produce a metabolite of the novel psychoactive substance 5-(2-aminopropyl)benzofuran (B1244649) (5-APB). unl.pt This synthesis of metabolites is crucial for developing analytical standards for toxicological screening and for studying the bioactivity of drug breakdown products. unl.pt
In the agricultural sector, this class of compounds acts as a precursor for synthesizing herbicides and plant growth regulators, contributing to improved crop protection and yield enhancement. kajay-remedies.com The reactivity endowed by the hydroxyl and carboxyl groups makes it a versatile candidate for chemical synthesis, leading to the development of specialty chemicals and high-performance materials. kajay-remedies.com
Methodologies for Incorporating this compound into Larger Molecular Structures
The incorporation of the this compound moiety into more complex molecules relies on the reactivity of its two primary functional groups: the carboxylic acid and the hydroxymethyl group. A variety of standard organic reactions can be employed for this purpose.
Esterification and Amide Bond Formation: The most direct methods involve the carboxylic acid group. It can be reacted with alcohols to form esters or with amines to form amides. These reactions are fundamental in medicinal chemistry for creating prodrugs or linking the phenylacetic acid scaffold to other pharmacologically active components. mdpi.com
Conversion to Acetohydrazide: As mentioned previously, the carboxylic acid can be converted to an ester and subsequently reacted with hydrazine hydrate. ijrrr.com This forms an acetohydrazide, which is not only a key precursor for heterocycles but can also be used to link the molecule to other structures via reactions involving the terminal amino group. ijrrr.com
Palladium-Catalyzed Coupling Reactions: For building more complex aryl structures, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are a powerful tool. inventivapharma.com While this is typically applied to aryl halides or triflates, derivatization of the this compound scaffold would allow it to participate in such reactions, enabling the formation of carbon-carbon bonds to other aromatic systems. inventivapharma.com
Table 2: Key Reactions for Molecular Elaboration
| Reaction Type | Functional Group Involved | Purpose |
|---|---|---|
| Esterification | Carboxylic Acid | Linkage to alcohol-containing molecules. |
| Amide Formation | Carboxylic Acid | Linkage to amine-containing molecules. |
| Hydrazide Formation | Carboxylic Acid (via ester) | Creation of a versatile intermediate for further functionalization or cyclization. ijrrr.com |
Stereoselective Applications in Organic Synthesis
The enantioselective synthesis of molecules containing an α-aryl acetic acid motif is of significant importance, as many biologically active compounds, including numerous non-steroidal anti-inflammatory drugs (NSAIDs), feature this chiral center. nih.gov While specific stereoselective applications utilizing this compound as a chiral starting material are not extensively documented, general methodologies developed for the broader class of arylacetic acids are highly relevant and potentially applicable.
A significant advancement in this area is the direct, highly enantioselective alkylation of arylacetic acids. nih.gov This method circumvents the traditional, multi-step process of attaching and removing a chiral auxiliary. nih.gov By using a readily available chiral lithium amide as a non-covalent, traceless stereodirecting agent, it is possible to directly alkylate the α-position of an arylacetic acid with high enantioselectivity. nih.gov This approach proceeds through an enediolate intermediate and offers an operationally simple, single-step method to generate chiral α-substituted arylacetic acids. nih.gov
Another established strategy involves using readily available and inexpensive chiral starting materials to induce stereoselectivity. For instance, an effective asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acids has been achieved using (S)-mandelic acid as the initial source of chirality. researchgate.net Such strategies demonstrate the feasibility of producing enantiomerically pure or enriched phenylacetic acid derivatives, which are valuable intermediates for advanced pharmaceutical synthesis. researchgate.net The application of these modern stereoselective methods to this compound could provide access to novel, enantiopure building blocks for chiral drug development.
Conclusion and Future Directions in 2 2 Hydroxymethyl Phenyl Acetic Acid Research
Summary of Key Findings and Contributions to Chemical Knowledge
Research on 2-[2-(hydroxymethyl)phenyl]acetic acid and its derivatives has established its role as a valuable intermediate in organic synthesis. The compound's structure, featuring both a carboxylic acid and a hydroxymethyl group on a phenyl ring, allows for a variety of chemical transformations. Its methyl ester, methyl 2-[2-(hydroxymethyl)phenyl]acetate, is noted for its potential in the pharmaceutical and fragrance industries. smolecule.com
Key contributions to chemical knowledge include:
Synthetic Utility : The compound serves as a building block for more complex organic molecules.
Potential Biological Activity : Studies on related compounds suggest that the presence of the hydroxymethyl group may contribute to antimicrobial and anti-inflammatory properties. smolecule.com
Chemical Reactivity : The functional groups of this compound enable reactions such as hydrolysis, esterification, and oxidation, allowing for the synthesis of a range of derivatives. smolecule.com
The following table summarizes the key properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Functional Groups | Carboxylic Acid, Hydroxymethyl |
| Potential Applications | Synthetic Intermediate, Pharmaceuticals |
Identification of Remaining Research Gaps
Despite its potential, significant research gaps remain in the understanding of this compound. A primary deficiency is the limited extent of investigation into its specific biological activities and therapeutic potential. While related phenylacetic acid derivatives have been explored for various medicinal applications, this particular ortho-isomer is less characterized. mdpi.comnih.gov
Further research is needed in the following areas:
Pharmacological Profiling : A comprehensive evaluation of the biological effects of this compound is lacking.
Mechanism of Action : For any identified biological activities, the underlying mechanisms are yet to be elucidated.
Comparative Studies : There is a need for studies directly comparing the properties and activities of this compound with its meta and para isomers to understand the influence of the substituent positions.
Projections for Novel Synthetic Routes and Derivatization Strategies
Future research is likely to focus on the development of more efficient and novel synthetic methodologies for this compound and its derivatives. Modern synthetic techniques, such as palladium-catalyzed C–H alkylation, could provide more direct routes to ortho-substituted phenylacetic acids. nih.gov Additionally, exploring enzymatic or microbial transformations could offer environmentally friendly synthetic pathways.
Projected derivatization strategies include:
Esterification and Amidation : The carboxylic acid group can be converted to a wide range of esters and amides to modify the compound's pharmacokinetic properties.
Modification of the Hydroxymethyl Group : The hydroxymethyl group can be oxidized to an aldehyde or further functionalized to create new classes of derivatives.
Ring Substitution : Introducing additional substituents on the phenyl ring could lead to compounds with enhanced or novel biological activities.
The following table outlines potential derivatization strategies and their expected outcomes:
| Strategy | Target Functional Group | Potential Outcome |
| Esterification/Amidation | Carboxylic Acid | Improved bioavailability, modified activity |
| Oxidation | Hydroxymethyl | Creation of new reactive intermediates |
| Introduction of New Substituents | Phenyl Ring | Enhanced biological potency and selectivity |
Potential for Advanced Computational Modeling in Understanding Reactivity and Properties
Advanced computational modeling presents a significant opportunity to deepen the understanding of this compound. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the molecule's behavior and guide future experimental work.
Potential applications of computational modeling include:
Reactivity Prediction : DFT calculations can be used to predict the reactivity of different sites on the molecule, aiding in the design of synthetic routes and derivatization strategies. nih.gov
Spectroscopic Analysis : Computational methods can help in the interpretation of experimental spectroscopic data, such as NMR and IR spectra.
Biological Activity Prediction : QSAR models can be developed to predict the biological activities of new derivatives, prioritizing the synthesis of the most promising compounds. mdpi.comresearchgate.net
Computational studies on similar molecules have successfully elucidated reaction mechanisms and predicted biological activities, demonstrating the potential of these methods for advancing research on this compound. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-[2-(hydroxymethyl)phenyl]acetic acid?
- Methodology :
- Synthesis : Start with phenylacetic acid derivatives as precursors. Introduce hydroxymethyl groups via Friedel-Crafts alkylation or hydroxylation using catalysts like FeCl₃. Protect reactive hydroxyl groups with acetyl or benzyl groups to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and HPLC (C18 column, 1 mL/min flow rate) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect signals at δ 3.8–4.2 ppm (CH₂OH), δ 7.2–7.5 ppm (aromatic protons), and δ 12.1 ppm (carboxylic acid proton). Compare with published spectra of analogous compounds (e.g., 2-hydroxyphenylacetic acid) .
- IR : Look for O–H stretches (~2500–3500 cm⁻¹), C=O (1700–1720 cm⁻¹), and aromatic C–C (1450–1600 cm⁻¹).
- MS : ESI-MS in negative mode should show [M–H]⁻ peaks at m/z 180.1 (C₉H₁₀O₃⁻).
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodology :
- Crystallization : Grow single crystals via vapor diffusion using methanol/dichloromethane.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELX-97 for structure solution and refinement. Analyze torsion angles to confirm the orientation of the hydroxymethyl group relative to the aromatic ring. Compare with ORTEP-3 visualizations to validate bond lengths and angles (e.g., C–O bond ~1.42 Å) .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, use HSQC to correlate aromatic protons with adjacent carbons.
- Computational DFT : Optimize the molecular geometry using Gaussian09 (B3LYP/6-311++G** basis set) and simulate NMR shifts. Compare with experimental data to identify discrepancies .
Q. How does this compound undergo biodegradation, and what are its metabolic byproducts?
- Methodology :
- Microbial Assays : Incubate with Rhodococcus ruber strains under aerobic conditions. Monitor degradation via LC-MS.
- Pathway Analysis : Identify intermediates like 2-(hydroxyphenyl)acetic acid and homogentisic acid (2,5-dihydroxyphenylacetic acid) using HRMS and isotope labeling. Compare with pathways of structurally related NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
